molecular formula C11H11ClF10O2 B14439102 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid CAS No. 76140-48-2

11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid

Cat. No.: B14439102
CAS No.: 76140-48-2
M. Wt: 400.64 g/mol
InChI Key: WLFFPIYAVIZRKU-UHFFFAOYSA-N
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Description

11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is a fluorinated organic compound with a unique structure characterized by the presence of multiple fluorine atoms and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid typically involves the fluorination of undecanoic acid derivatives. One common method is the direct fluorination of the corresponding undecanoic acid using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for side reactions.

Chemical Reactions Analysis

Types of Reactions

11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.

    Reduction: Reduction reactions can yield partially fluorinated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can facilitate substitution reactions.

Major Products Formed

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Partially fluorinated undecanoic acids.

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.

    Industry: Utilized in the production of fluorinated polymers and surfactants with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which 11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to integrate into lipid bilayers and potentially disrupt membrane integrity. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid is unique due to its specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

CAS No.

76140-48-2

Molecular Formula

C11H11ClF10O2

Molecular Weight

400.64 g/mol

IUPAC Name

11-chloro-3,3,5,5,7,7,9,9,11,11-decafluoroundecanoic acid

InChI

InChI=1S/C11H11ClF10O2/c12-11(21,22)5-10(19,20)4-9(17,18)3-8(15,16)2-7(13,14)1-6(23)24/h1-5H2,(H,23,24)

InChI Key

WLFFPIYAVIZRKU-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)C(CC(CC(CC(CC(F)(F)Cl)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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